Acid red 24
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5858-30-0 |
|---|---|
Molecular Formula |
C17H14N2NaO7S2+ |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
sodium;3-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H14N2O7S2.Na/c1-10-4-2-3-5-14(10)18-19-16-13-7-6-12(27(21,22)23)8-11(13)9-15(17(16)20)28(24,25)26;/h2-9,20H,1H3,(H,21,22,23)(H,24,25,26);/q;+1 |
InChI Key |
HIHXKXUDYZTYGH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Other CAS No. |
5858-30-0 |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Acid Red 24 and Analogues
Mechanistic Studies of Azo Dye Synthesis Relevant to Acid Red 24
The synthesis of azo dyes like this compound is a cornerstone of industrial organic chemistry, primarily relying on the diazotization of an aromatic amine followed by an azo coupling reaction. researchgate.netnih.gov The traditional method involves the reaction of an aromatic primary amine with sodium nitrite (B80452) in an acidic medium to form a highly reactive diazonium salt. numberanalytics.comnumberanalytics.com This electrophilic diazonium ion is then coupled with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine, to form the characteristic azo (-N=N-) linkage. nih.govnumberanalytics.com
Optimization of Coupling Reactions
The efficiency of azo coupling reactions is paramount for achieving high yields and purity of the final dye product. Key parameters that are often optimized include pH, temperature, solvent, and the use of catalysts. numberanalytics.com
pH and Temperature Control: The pH of the reaction medium significantly influences the reactivity of the coupling component. For phenolic compounds, a higher pH increases the concentration of the more reactive phenoxide ion. numberanalytics.com However, excessively high pH can lead to the decomposition of the diazonium salt. Therefore, careful control of pH is crucial. numberanalytics.com Similarly, lower temperatures are generally favored to prevent the decomposition of the unstable diazonium salt. numberanalytics.com
Solvent Selection: The choice of solvent can impact reaction rates and yields. numberanalytics.com While aqueous media are common, mixed aqueous-organic solvent systems are also employed to improve the solubility of reactants. numberanalytics.com
Catalysis: Research has explored various catalytic systems to enhance the efficiency of azo coupling. For instance, the use of ultrasound has been shown to increase reaction rates and energy efficiency, particularly for acidic azo coupling reactions. sci-hub.se The cavitation effect induced by ultrasound is believed to generate highly reactive radical species that promote the reaction. sci-hub.se
A study on the synthesis of N,N-dimethyl-4-((4-nitrophenyl)diazenyl)aniline found the activation energy for the azo coupling reaction to be 61765.54 J/g mole, with a frequency factor of 3.362 x 10^9. sci-hub.se This highlights the kinetic parameters that can be targeted for optimization.
Table 1: Optimization of Reaction Conditions for Azo Coupling of p-Toluidine
| Entry | Catalyst | Temperature (°C) | Solvent | Time (h) | Yield (%) |
| 1 | CuCo2O4 | 85 | MeCN | 10 | 95 |
| 2 | CuCo2O4 | 75 | MeCN | 12 | 80 |
| 3 | CuCo2O4 | 95 | MeCN | 10 | 92 |
| 4 | CuCo2O4 | 85 | EtOH | 12 | 75 |
| 5 | CuCo2O4 | 85 | DMF | 12 | 60 |
| 6 | Co3O4 | 85 | MeCN | 24 | 20 |
| 7 | CuO | 85 | MeCN | 24 | 45 |
| 8 | None | 85 | MeCN | 24 | 0 |
Data sourced from a study on CuCo2O4-catalyzed oxidative azo coupling. acs.org
Post-Synthetic Structural Modifications
Post-synthetic modification (PSM) offers a powerful strategy for introducing diverse functionalities into existing dye structures, thereby creating analogues with tailored properties. This approach is particularly valuable when direct synthesis of the desired analogue is challenging. rsc.org
A range of covalent PSM reactions have been developed, including the conversion of primary amines into amides, isocyanates, and ureas, as well as the transformation of aldehydes into hydrazones. rsc.org For azo dyes, a notable PSM strategy involves the diazotization of an amino group already present on the dye molecule, followed by coupling with another aromatic compound to create a bis(azo) structure or other complex derivatives. rsc.org For example, amino groups on a metal-organic framework (MOF) have been converted to diazonium ions and subsequently transformed into halides or coupled with phenol to form azo dyes. rsc.orgresearchgate.net
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which advocate for waste prevention, atom economy, and the use of less hazardous substances, are increasingly influencing the synthesis of azo dyes. um-palembang.ac.idroyalsocietypublishing.org
Sustainable Synthetic Route Development
The development of sustainable synthetic routes for azo dyes focuses on minimizing waste and avoiding harsh reaction conditions. Traditional methods often involve low temperatures and the use of strong acids and alkalis, which can be environmentally problematic. rsc.org
Recent advancements include solvent-free synthesis methods, which significantly reduce waste and environmental impact. mdpi.com Grinding chemistry, where reactions are carried out by grinding solid reactants together at room temperature, has emerged as a promising eco-friendly technique for azo dye synthesis. researchgate.net This method often leads to excellent conversions in shorter reaction times and simplifies product isolation. rsc.org
Another approach involves the use of microreactor technology. Continuous-flow synthesis in microreactors offers precise control over reaction parameters, leading to higher yields and purity. dp.techacs.org This technology can also reduce the amount of acidic and alkaline waste generated during synthesis. beilstein-journals.org
Catalytic Methodologies for Enhanced Atom Economy
Atom economy, a key principle of green chemistry, aims to maximize the incorporation of all materials used in the process into the final product. um-palembang.ac.id Catalytic methods are instrumental in achieving high atom economy by replacing stoichiometric reagents with small amounts of recyclable catalysts. imist.ma
Several innovative catalytic systems have been developed for azo dye synthesis:
Magnetic Nanoparticles: Sulfonic acid functionalized magnetic Fe3O4 nanoparticles have been used as a recyclable catalyst for the synthesis of azo dyes via a grinding method at room temperature. researchgate.netrsc.org This approach avoids the use of toxic solvents and allows for easy separation and reuse of the catalyst. rsc.org
Solid Acid Catalysts: Nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) has been employed as a solid acid catalyst for the diazotization of aromatic amines under solvent-free conditions. researchgate.net This method allows the reaction to proceed rapidly at room temperature. researchgate.net Amberlyst-15, a cation-exchange resin, has also been used as a heterogeneous acid catalyst for the synthesis of azo-coumarin dyes. nih.gov
Transition Metal Catalysts: Mesoporous manganese oxide materials have been utilized as catalysts for the oxidative homo-coupling and cross-coupling of aniline (B41778) derivatives to form azo compounds, using air as the terminal oxidant. mdpi.com Copper-based catalysts, such as CuI-graphene nanocomposites and CuCo2O4, have also shown high efficiency in catalyzing azo coupling reactions under aerobic conditions. acs.orgtandfonline.com
Table 2: Comparison of Catalysts for Oxidative Azo Coupling of p-Toluidine
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| CuCo2O4 | MeCN, 85 °C, 10 h, air | 95 | acs.org |
| Mesoporous Manganese Oxide | Air, atmospheric conditions | Moderate to excellent | mdpi.com |
| Cu(OAc)2/PdCl2 | 100 °C, 8 h, air | Not specified | mdpi.com |
Environmental Remediation and Degradation Research of Acid Red 24
Advanced Oxidation Processes (AOPs) for Acid Red 24 Treatment
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). researchgate.net These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants, including azo dyes like this compound, into simpler, less harmful compounds, and potentially achieving complete mineralization to CO2 and water. researchgate.netresearchgate.net
Photocatalysis is an AOP that utilizes a semiconductor material (photocatalyst) and a light source to generate oxidizing radicals. This technology has been effectively applied to the degradation of various dyes.
The most commonly researched semiconductor photocatalysts for dye degradation are Titanium dioxide (TiO₂) and Zinc oxide (ZnO). researchgate.net The fundamental mechanism involves the absorption of photons with energy equal to or greater than the semiconductor's band gap. This excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the VB. nih.govresearchgate.net
These charge carriers migrate to the catalyst surface and initiate redox reactions:
Oxidation: The positive holes (h⁺) can directly oxidize the dye molecules adsorbed on the surface or react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to form hydroxyl radicals (•OH). researchgate.net
Reduction: The electrons (e⁻) in the conduction band can react with dissolved oxygen (O₂) to produce superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS). nih.gov
These highly reactive radicals, particularly •OH, are the primary agents responsible for attacking the chromophoric azo bond and aromatic rings of the this compound molecule, leading to its decolorization and degradation. The use of composite materials, such as ZnO/TiO₂ heterojunctions, can enhance photocatalytic efficiency by promoting better charge separation and reducing the recombination rate of electron-hole pairs, thereby increasing the yield of reactive radicals. nih.govresearchgate.net A Z-scheme mechanism in ZnO/TiO₂ composites allows for the effective separation of charges, where electrons in ZnO's conduction band reduce oxygen to superoxide ions, while holes in TiO₂'s valence band generate hydroxyl radicals. nih.gov
The degradation of azo dyes like this compound using photocatalysis is influenced by several factors, including pH, catalyst dosage, initial dye concentration, and the nature of the light source (UV or solar). Research on the photocatalytic degradation of Xylidine (B576407) Ponceau (this compound) using a Well-Dawson catalyst showed that the reaction rate increased with light intensity, as more photons strike the semiconductor surface, generating more charge carriers.
Kinetic studies frequently show that the photocatalytic degradation of dyes follows pseudo-first-order kinetics, as described by the Langmuir-Hinshelwood model. researchgate.net The rate constant is often observed to increase with the catalyst amount up to an optimal point, beyond which the reaction rate may become constant due to light scattering and screening effects. The pH of the solution is also a critical parameter; for Xylidine Ponceau, the degradation rate was found to be optimal at a pH of 8.0, which is attributed to the increased availability of hydroxide ions for hydroxyl radical generation.
Table 1: Research Findings on Photocatalytic Degradation of Ponceau Dyes
| Dye Name | Catalyst | Light Source | Key Findings & Kinetics |
| Xylidine Ponceau (this compound) | Well-Dawson Catalyst | 200W Tungsten Lamp | The reaction follows pseudo-first-order kinetics. The rate increases with catalyst amount up to 0.1 g and with light intensity. Optimal pH was 8.0. |
| Xylidine Ponceau (this compound) | ZnO powder | Light | ZnO has been utilized as a semiconductor photocatalyst for the degradation of Xylidine Ponceau. |
| Ponceau 4R | TiO₂ (Degussa P-25) | UV (360 nm) | At optimal conditions (260 ppm TiO₂), 84.10% degradation and 82.5% mineralization (COD removal) were achieved in 60 minutes. researchgate.net |
| Ponceau 4R | UV/TiO₂/NaIO₄ | UV (254 nm) | This system was found to be the most effective for decolorization compared to UV/TiO₂ alone or with Na₂S₂O₈. The reaction followed first-order kinetics. researchgate.net |
The Fenton process is a homogeneous AOP that uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating powerful hydroxyl radicals. The reaction is most efficient under acidic conditions (typically pH 3). The photo-Fenton process enhances this system by using UV or solar light, which facilitates the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. researchgate.net
Studies on the degradation of ponceau red dye using the Fenton reagent (Fe³⁺/H₂O₂) demonstrated high efficiency. With an initial dye concentration of 100 mg/L at pH 3.0, the process achieved up to 97.8% degradation and 86.2% mineralization. researchgate.net The mineralization was confirmed by measuring the formation of sulfate (B86663) ions as a by-product. researchgate.net For similar azo dyes like Ponceau 4R, comparisons between different AOPs showed significant Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) removal, with the Fenton-based processes being highly effective. researchgate.net
Table 2: Research Findings on Fenton and Photo-Fenton Degradation of Ponceau Dyes
| Dye Name | Process | Reagents & Conditions | Degradation / Mineralization Efficiency |
| Ponceau Red | Fenton | 10 mg/L Fe³⁺, 0.10% v/v H₂O₂, pH 3.0 | 97.8% degradation, 86.2% mineralization. researchgate.net |
| Ponceau 4R | Fenton | Optimal conditions | 69.03% COD removal, 55.61% TOC removal. researchgate.net |
| Ponceau 4R | UV Photo-Fenton | Optimal conditions | 78.56% COD removal, 63.76% TOC removal. researchgate.net |
| Ponceau 4R | Solar Photo-Fenton | Optimal conditions | 74.19% COD removal, 58.32% TOC removal. researchgate.net |
Ozonation and electrochemical oxidation are other powerful AOPs for treating dye-laden wastewater. Ozonation involves bubbling ozone (O₃), a strong oxidant, through the water. Ozone can react directly with the dye molecules or decompose to form hydroxyl radicals, especially at alkaline pH.
Electrochemical oxidation employs an anode material with a high oxygen evolution overpotential, such as Boron-Doped Diamond (BDD), to generate hydroxyl radicals from the electrolysis of water. researchgate.net This method can lead to the complete combustion of organic pollutants. In the presence of chloride ions, indirect oxidation can also occur via electrochemically generated active chlorine species (e.g., HClO), which are effective but weaker oxidants than •OH. researchgate.net Research on Ponceau 4R, a dye structurally similar to this compound, has shown that electrochemical degradation using a BDD anode is highly effective. researchgate.net
The degradation of this compound by AOPs is initiated by the attack of highly reactive radicals, primarily the hydroxyl radical (•OH). The degradation pathway typically involves several steps:
Attack on the Azo Bond: The •OH radical attacks the electron-rich azo bond (-N=N-), which acts as the chromophore of the dye. This leads to the cleavage of the bond, resulting in the rapid decolorization of the solution.
Hydroxylation of Aromatic Rings: Radicals add to the aromatic rings (naphthalene and xylene moieties in this compound), forming hydroxylated intermediates.
Ring Opening: Subsequent attacks by •OH radicals lead to the opening of the aromatic rings, breaking them down into smaller, aliphatic organic acids (e.g., carboxylic acids).
Mineralization: If the reaction proceeds to completion, these smaller organic intermediates are ultimately oxidized to carbon dioxide (CO₂), water (H₂O), and inorganic ions (e.g., sulfate from the sulfonate groups). researchgate.net
The entire process transforms the complex, colored, and potentially toxic dye molecule into simple, harmless substances.
Semiconductor-Based Photocatalysis (e.g., TiO2, ZnO) Mechanisms
Ozonation and Electrochemical Oxidation Methodologies
Biological Degradation and Bioremediation of this compound
The biological treatment of textile effluents containing azo dyes like this compound is an area of significant research, focusing on cost-effective and environmentally benign alternatives to conventional physicochemical methods. sciepub.comfrontiersin.org Microorganisms, including bacteria, fungi, algae, and yeast, have demonstrated the ability to decolorize and often completely mineralize complex dye structures under specific environmental conditions. nih.govnih.govmdpi.com The primary mechanisms involved are biosorption, where the dye binds to the microbial biomass, and enzymatic degradation, where microbial enzymes break down the dye molecule. nih.govnih.gov
Microbial Decolorization and Biodegradation Pathways
The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (–N=N–), which is responsible for the dye's color. nih.gov This process results in the formation of colorless, and often toxic, aromatic amines, which may be further degraded, sometimes through a subsequent aerobic process. sciepub.com Both pure microbial cultures and mixed consortia have been effectively used for dye degradation, with consortia often showing higher efficiency due to the complementary metabolic activities of different species. psu.edu
The enzymatic machinery of microorganisms is central to the biodegradation of azo dyes. Key enzymes involved include azoreductases and various oxidoreductases like laccases and peroxidases. nih.govnih.gov
Azo Reductases: These are the primary enzymes responsible for the decolorization of azo dyes. nih.govnih.gov They catalyze the reductive cleavage of the azo linkage, typically using reducing equivalents like NADH or NADPH. nih.govnih.gov This process is often anaerobic or microaerophilic. nih.gov The azoreductase enzymes can be located intracellularly or on the cell membrane. nih.gov Studies on various bacteria, including Bacillus sp., Lysinibacillus sp., and Kerstersia sp., have confirmed that the breakdown of Ponceau 4R (a related azo dye) proceeds via the cleavage of the azo bond to produce intermediate aromatic amines like 4-aminonaphthalene-1-sulphonic acid. psu.edu
Laccases and Peroxidases: These are typically extracellular oxidative enzymes, commonly produced by white-rot fungi like Coriolopsis sp. mdpi.commycosphere.orgtandfonline.com Unlike azoreductases, laccases and peroxidases (such as lignin (B12514952) peroxidase and manganese peroxidase) degrade dyes through oxidation. nih.govmycosphere.org Laccases are multi-copper-containing enzymes that can oxidize a wide range of phenolic and non-phenolic compounds, including dyes, by reducing oxygen to water. nih.govmycosphere.org The degradation of Ponceau 2R by Coriolopsis sp. has been demonstrated to be effective across a range of pH values, highlighting the robustness of fungal systems. tandfonline.com The efficiency of these oxidative enzymes can sometimes be enhanced by the presence of small mediator compounds that facilitate electron transfer. nih.gov
The table below summarizes findings on the microbial enzymatic degradation of various azo dyes, illustrating the common pathways applicable to this compound.
| Microorganism/Enzyme System | Target Dye | Key Findings & Degradation Products |
| Bacillus sp. AK1, Lysinibacillus sp. AK2, Kerstersia sp. VKY1 | Ponceau 4R | Decolorization confirmed via azo bond breakage, producing 4-aminonaphthalene-1-sulphonic acid and 5-amino-6-hydroxynaphthalene-2, 4-disulphonic acid. psu.edu |
| Coriolopsis sp. | Ponceau 2R | Efficient degradation observed at an initial pH of 4.5. tandfonline.com |
| Azo Reductase (general) | Azo Dyes | Catalyzes reductive cleavage of azo bonds using NADH or FADH, forming colorless aromatic amines. nih.govnih.gov |
| Laccase (general) | Azo Dyes | Oxidizes phenolic and non-phenolic dye structures; efficiency can be improved with redox mediators. nih.govmycosphere.org |
| Bacillus megaterium | Acid Red 337 | Achieved 91% removal of 500 mg/L dye within 24 hours, with complete degradation into small aliphatic compounds and CO2. mdpi.com |
For large-scale treatment of dye-containing wastewater, various bioreactor configurations are employed to optimize the efficiency of microbial degradation. Common designs include Membrane Bioreactors (MBRs), Sequencing Batch Reactors (SBRs), and Rotating Biological Contactors (RBCs). mann-hummel.comresearchgate.net The performance of these systems is evaluated based on parameters like Chemical Oxygen Demand (COD) removal, color removal efficiency, hydraulic retention time (HRT), and sludge retention time (SRT). mann-hummel.com
Membrane Bioreactors (MBRs): MBRs combine biological treatment with membrane filtration, offering high-quality effluent suitable for reuse. researchgate.netdergipark.org.tr An airlift internal circulation MBR (AIC-MBR) treating wastewater with a reactive red dye achieved a color removal efficiency of up to 97.23% and a COD removal of 99.70%. scispace.com The membrane acts as a barrier, retaining microbial biomass at high concentrations and ensuring complete retention of suspended solids. researchgate.netscispace.com
Sequencing Batch Reactors (SBRs): SBRs operate in cycles, typically involving anaerobic and aerobic phases. This is particularly effective for azo dyes, where the anaerobic phase promotes reductive decolorization and the subsequent aerobic phase degrades the resulting aromatic amines. In a study on Acid Red 14, an aerobic granular sludge SBR achieved over 90% dye removal during the anaerobic phase and demonstrated resilience to shocks in dye concentration and organic load.
Rotating Biological Contactors (RBCs): RBCs are an attached-growth system where a microbial biofilm develops on rotating discs. mann-hummel.com This design is known for its operational simplicity and low energy use. mann-hummel.com RBCs can achieve high COD removal (70-95%) and are effective in removing nitrogenous compounds, which is relevant for the mineralization of amine intermediates from dye degradation. mann-hummel.com
The table below presents performance data from various bioreactor systems treating azo dye wastewater.
| Bioreactor Type | Target Dye | Key Performance Metrics |
| Airlift Internal Circulation MBR (AIC-MBR) | Reactive Red Dye | Color Removal: up to 97.23%; COD Removal: up to 99.70%. scispace.com |
| Aerobic Granular Sludge SBR | Acid Red 14 | Dye Removal: >90% (anaerobic phase); Organic Load Removal: >80%. |
| Rotating Biological Contactor (RBC) | General Wastewater | COD Removal: 70-95%; Ammonia Removal: 70-99%. mann-hummel.com |
Bacterial and Fungal Enzyme Systems (e.g., Azo Reductase, Laccase)
Hybrid Biological and Physicochemical Treatment Systems
Given the recalcitrant nature of many synthetic dyes, a single treatment method is often insufficient to achieve complete mineralization and detoxification. sciepub.comresearchgate.net Hybrid or integrated systems, which combine biological processes with physicochemical methods like coagulation, adsorption, or advanced oxidation processes (AOPs), are gaining prominence. sciepub.comresearchgate.netsciepub.com This approach leverages the strengths of each method; for instance, a physicochemical step can be used to remove non-biodegradable dye fractions or toxic intermediates produced during biological treatment. sciepub.combiorxiv.org
Common configurations include:
Coagulation-Biological: A chemical coagulation step can precede or follow biological treatment to remove suspended solids and a portion of the dye load, reducing the burden on the biological stage. sciepub.combiorxiv.org
Adsorption-Biological: Integrating adsorbents like activated carbon within a bioreactor can enhance dye removal. The adsorbent can sequester dye molecules, making them available for microbial degradation over a longer period. sciepub.com
Biological-Membrane Filtration: As seen in MBRs, combining biological treatment with nanofiltration or reverse osmosis can produce high-quality reusable water, as the membrane effectively removes residual contaminants. sciepub.combiorxiv.org
Enzyme-Nanoparticle Systems: An innovative approach involves immobilizing enzymes like laccase onto nanoparticles. One study demonstrated that combining laccase with copper iodide (CuI) nanoparticles enhanced the degradation of mixed azo dyes compared to using either the enzyme or the nanoparticle alone. rsc.org
The choice of a specific hybrid system depends on the wastewater characteristics, the required effluent quality, and economic feasibility. sciepub.comresearchgate.net
Adsorption and Separation Technologies for this compound Removal
Adsorption is a widely used physicochemical method for dye removal due to its simplicity, high efficiency, and the potential for adsorbent regeneration. core.ac.uk The process involves the mass transfer of dye molecules from the aqueous solution to the surface of a solid adsorbent. Research is focused on developing low-cost, highly effective adsorbents from various natural, waste, or synthetic materials. core.ac.ukmdpi.com
Development and Characterization of Novel Adsorbent Materials
A wide range of materials has been investigated for the adsorption of acid dyes, including this compound and its analogues. The effectiveness of an adsorbent is determined by its surface chemistry, specific surface area, porosity, and the presence of functional groups that can interact with the dye molecules. mdpi.com Characterization techniques such as Scanning Electron Microscopy (SEM), Fourier-Transform Infrared Spectroscopy (FTIR), and Brunauer-Emmett-Teller (BET) analysis are used to understand these properties. mdpi.comsaspublishers.com Adsorption behavior is typically analyzed using kinetic and isotherm models. saspublishers.comscispace.com
Chitin (B13524) and Chitosan-Based Adsorbents: Chitin, a biopolymer found in crustacean shells, and its derivative, chitosan (B1678972), are effective adsorbents for acid dyes due to the presence of amino groups that become protonated in acidic solutions, facilitating electrostatic attraction with anionic dye molecules. saspublishers.comtandfonline.com Studies on Ponceau S (a diazo dye similar to this compound) showed that chitin is an effective adsorbent, with removal efficiency increasing at lower pH. tandfonline.com Chitosan-nanoclay composite beads have also been developed, exhibiting a high adsorption capacity for Ponceau S (140.85 mg/g), with the process being well-described by the pseudo-second-order kinetic model and the Langmuir isotherm. asianpubs.org A comparative study on four different morphologies of chitosan (hydrogel, aerogel, powder, and nanofiber) for the removal of Acid Red 27 found that the hydrogel form had the highest adsorption capacity (2732.2 mg/g), which was attributed to its low crystallinity and large specific surface area. saspublishers.com
Biosorbents from Waste Materials: Agricultural and industrial byproducts are being explored as low-cost adsorbents. Materials like oil cakes (sesame, neem, groundnut), fish scales, and Moringa oleifera leaves have shown potential for dye removal. mdpi.comscilit.comresearchgate.net Alkali-boiled Tilapia fish scales were used to adsorb Ponceau 4R, with a maximum capacity of 134.40 mg/g. researchgate.net The adsorption was spontaneous and exothermic, following the pseudo-second-order kinetic model. researchgate.net Similarly, various oil cakes have proven effective for the removal of Acid Black 24, with adsorption being most favorable at an acidic pH of 3. scilit.com
Clay and Mineral-Based Adsorbents: Natural clays (B1170129) like bentonite (B74815) can be chemically modified to enhance their adsorption capacity for anionic dyes. nih.gov Grafting clay with organic functional groups, such as 3-aminopropyl-trietoxisilane (APTES), creates a hybrid material with significantly improved adsorption for dyes like Acid Red 1. nih.gov Red mud, an industrial waste from aluminum production, has also been successfully used as an adsorbent for Acid Red 18, achieving over 98% removal under optimal conditions (pH 3, 75 min contact time). scispace.com
The following table provides a summary of research findings on various novel adsorbents for acid red dyes.
| Adsorbent | Target Dye | Adsorption Capacity (qm) | Optimal Conditions & Key Findings |
| Chitosan-Nanoclay Composite Beads | Ponceau S | 140.85 mg/g | pH 2.0; Follows linear Langmuir model and pseudo-second-order kinetics. asianpubs.org |
| Chitosan Hydrogel (CSH) | Acid Red 27 | 2732.2 mg/g | Adsorption capacity correlated with low crystallinity; Follows Langmuir model and pseudo-second-order kinetics. saspublishers.com |
| Alkali Boiled Tilapia Fish Scales | Ponceau 4R | 134.40 mg/g | Follows Freundlich isotherm and pseudo-second-order kinetics; Spontaneous and exothermic process. researchgate.net |
| Chitin | Ponceau S | Not specified | Maximum adsorption at pH 3.5; Follows pseudo-first and pseudo-second order kinetics. tandfonline.com |
| Red Mud | Acid Red 18 | Not specified (98.9% removal) | pH 3.0; Follows Langmuir model and pseudo-second-order kinetics. scispace.com |
| APTES-grafted Clay | Acid Red 1 | 364.1 mg/g | pH 5.0; Follows Liu isotherm and general-order kinetic model. nih.gov |
| Aminated-chitosan/NiFe2O4 NPs | Ponceau 4R | 208.33 mg/g | pH 4.47; Follows Freundlich isotherm and pseudo-second-order kinetics. |
Carbonaceous and Nanomaterial Adsorbents
Adsorption Isotherm and Kinetic Modeling Investigations
To understand and optimize the adsorption process, the experimental data are often analyzed using isotherm and kinetic models.
Adsorption Isotherm Models: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. acs.orgasianpubs.orgdergipark.org.tr It is often used to calculate the maximum adsorption capacity (Q₀). For example, the adsorption of Acid Red 18 on quaternized chitosan microspheres was well-described by the Langmuir model, with a calculated maximum capacity of 142.15 mg/g. deswater.comiwaponline.com The adsorption of Acid Red 114 on various oil cakes also fit the Langmuir model. asianpubs.org
Freundlich Isotherm: This empirical model is applied to describe adsorption on heterogeneous surfaces and is not restricted to monolayer formation. acs.orgdergipark.org.tr The adsorption of Acid Red 88 onto a zeolite/chitosan hydrogel was found to fit the Freundlich model. nih.gov Similarly, the removal of C.I. Acid Red 97 by walnut shells was best described by this model. bioline.org.br
Adsorption Kinetic Models: These models are used to investigate the rate of the adsorption process.
Pseudo-First-Order Model: This model describes adsorption in which the rate is dependent on the number of unoccupied sites. iwaponline.comresearchgate.net
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. acs.orgdergipark.org.trresearchgate.net The adsorption of many acid dyes, including Acid Red 18 on magnetite nanoparticles, Acid Red 97 on walnut shells, and Acid Brilliant Red on g-C3N4, has been shown to follow this model well. acs.orgbioline.org.briwaponline.com
The table below summarizes the modeling results for the adsorption of various acid dyes on different adsorbents.
| Dye | Adsorbent | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |
| Acid Red 18 | Quaternized Chitosan Microspheres | Langmuir | Pseudo-Second-Order | deswater.com |
| Acid Red 97 | Walnut Shell | Freundlich | Pseudo-Second-Order | bioline.org.br |
| Acid Red 114 | Neem Oil Cake | Langmuir | Pseudo-Second-Order | asianpubs.org |
| Acid Red 88 | Zeolite/Chitosan Hydrogel | Freundlich | Pseudo-Second-Order | nih.gov |
| Acid Brilliant Red | Graphitic Carbon Nitride (g-C3N4) | Langmuir | Pseudo-Second-Order | acs.org |
| Reactive Red 24 | ZnO-modified Sugarcane Biochar | Langmuir | Pseudo-First-Order | researchgate.net |
Thermodynamic Parameters of Adsorption Processes
Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to determine the spontaneity, feasibility, and nature of the adsorption process. bioline.org.brscirp.org
Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous and feasible. The adsorption of Acid Red 97 onto walnut shells and Acid Red 4 onto degassed activated carbon both yielded negative ΔG° values, confirming the spontaneous nature of these processes. researchgate.netbioline.org.br
Enthalpy (ΔH°): The sign of ΔH° indicates whether the process is exothermic (negative value) or endothermic (positive value). For physical adsorption, enthalpy values typically range from 8 to 25 kJ/mol, while for chemical adsorption, they are much higher. bioline.org.br The adsorption of Acid Red 97 on walnut shells was found to be exothermic, as the removal percentage decreased with increasing temperature. bioline.org.br Conversely, the adsorption of Acid Red 4 on activated carbon was endothermic (ΔH° = +16 kJ mol⁻¹), suggesting the process is favored at higher temperatures. researchgate.net
Entropy (ΔS°): A positive ΔS° value suggests increased randomness at the solid-solution interface during the adsorption process. researchgate.net For the adsorption of Acid Red 4, a positive entropy change (ΔS°) was observed, indicating a more disordered state at the interface. researchgate.net
The following table presents thermodynamic data from studies on different acid dyes.
| Dye | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
| Acid Red 4 | Degassed Activated Carbon | -0.39 to -2.63 | +16 | Positive | Spontaneous, Endothermic | researchgate.net |
| Acid Red 18 | Quaternized Chitosan Microspheres | -4.67 to -5.61 | -12.67 | -24.78 | Spontaneous, Exothermic | deswater.com |
| Acid Red 73 | HCl-treated Calotropis procera fruits | Negative | -9.44 | +0.09 (kJ/mol·K) | Spontaneous, Exothermic | ekb.eg |
| C.I. Acid Red 97 | Walnut Shell | Negative | Negative | Negative | Spontaneous, Exothermic | bioline.org.br |
Identification and Analysis of Degradation Products and Intermediates
Understanding the degradation pathway of azo dyes is crucial for confirming their complete mineralization into non-toxic compounds. Advanced analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for identifying the intermediate products formed during degradation. sciepub.comepa.gov
In the biodegradation of azo dyes, the initial step is often the reductive cleavage of the characteristic azo bond (-N=N-). This breakdown is typically catalyzed by enzymes like azoreductase produced by microorganisms. sciepub.com This cleavage results in the formation of aromatic amines, which are generally colorless but can still be hazardous. sciepub.com Further degradation of these aromatic amines into smaller, aliphatic compounds and eventually mineralization to CO₂ and H₂O is the desired outcome.
A study on the degradation of Acid Red 37 by Pseudomonas spp. provides a clear example of this process. sciepub.com
Initial Compound: The initial Acid Red 37 dye showed a primary peak in the LC-MS chromatogram with a mass-to-charge ratio (m/z) of 513.01. sciepub.com
Intermediate Products: After 24 hours of treatment with the bacterial culture, the original peak diminished, and new peaks appeared. One significant intermediate was identified with an m/z ratio of 261, corresponding to 1-{3-amino-5- [(aminoxy) sulfonyl] phenyl} ethanol. sciepub.com Another intermediate was identified as 7,8-diamino-3 [(aminoxy) sulfonyl] naphthalene-1-ol. sciepub.com These products confirm the cleavage of the azo bond.
Further Degradation: After 48 hours, these intermediate peaks were also significantly reduced, indicating their further breakdown by the microbial action. sciepub.com
This type of analysis confirms that the decolorization process is not merely a surface adsorption phenomenon but a true metabolic breakdown of the complex dye molecule into simpler, less harmful substances.
Advanced Analytical and Spectroscopic Characterization of Acid Red 24
Spectroscopic Techniques for Structural and Interaction Analysis
Spectroscopy is indispensable for probing the molecular structure of Acid Red 24 and understanding its interactions at a molecular level. Different spectroscopic methods provide complementary information about its electronic transitions, functional groups, and the spatial arrangement of its atoms.
UV-Visible Spectroscopy for Concentration and Aggregate Behavior Studies
UV-Visible spectroscopy is a fundamental technique for quantifying the concentration of this compound in solutions and investigating its aggregation behavior. The molecule's chromophoric groups, primarily the azo linkage (-N=N-) and aromatic rings, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.
The UV-Vis spectrum of an acid azo dye like this compound typically displays strong absorption bands in the visible region, often between 450-550 nm. researchgate.net These bands are attributed to the π-π* and n-π* electronic transitions within the conjugated system of the molecule, which includes the azo group and the naphthalene (B1677914) rings. researchgate.net Additional absorption peaks are found in the ultraviolet range, typically between 250-350 nm, corresponding to the electronic transitions of the benzene (B151609) and naphthalene aromatic structures. researchgate.netnih.gov The intensity of the absorption at the wavelength of maximum absorbance (λmax), as dictated by the Beer-Lambert Law, is directly proportional to the dye's concentration, making it a straightforward method for quantification.
The aggregation of dye molecules in aqueous solutions can be effectively studied by monitoring changes in the UV-Vis absorption spectra as a function of concentration. As the concentration of the dye increases, intermolecular interactions can lead to the formation of dimers and higher-order aggregates. nih.gov This aggregation phenomenon often results in changes to the absorption spectrum, such as hypochromic (decrease in absorbance intensity) or hyperchromic (increase in absorbance intensity) effects, and shifts in the λmax. For instance, the formation of aggregates can cause a blue-shift (hypsochromic shift) or a red-shift (bathochromic shift) of the main absorption band. researchgate.net Studies on similar reactive dyes have shown that as concentration increases, the absorption band corresponding to the monomeric form of the dye decreases, while new bands or shoulders corresponding to dimers and larger aggregates appear or intensify. nih.gov
Table 1: Typical UV-Visible Absorption Characteristics for Azo Dyes like this compound This table is a representative example based on data for similar acid azo dyes.
| Wavelength Range (nm) | Assignment | Observations with Increasing Concentration |
|---|---|---|
| 450 - 550 | π-π* and n-π* transitions of the azo chromophore | Potential for hypochromic/hyperchromic effects and bathochromic/hypsochromic shifts due to aggregation. researchgate.netnih.govresearchgate.net |
Infrared (IR) and Raman Spectroscopy for Functional Group and Structural Elucidation
For a molecule like this compound, these techniques can confirm the presence of key functional groups. The IR spectrum would be expected to show characteristic absorption bands for the different bonds within the structure. For example, the N-H stretching vibrations typically appear in the region of 3400 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic naphthalene rings are expected in the 1450-1550 cm⁻¹ region. researchgate.net The presence of sulfonic acid groups (-SO₃H) would be confirmed by characteristic S=O stretching bands. The azo bond (-N=N-), which is a weak absorber in the IR, may be more prominently observed in the Raman spectrum. The complementarity of the two techniques is thus essential for a complete vibrational analysis. acs.org
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound This table provides a generalized summary of expected frequency ranges for the functional groups in this compound.
| Functional Group | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal | Notes |
|---|---|---|---|
| O-H Stretch (in SO₃H) | 3200-2500 (broad) | Weak | Hydrogen bonding significantly broadens the O-H stretch. scribd.com |
| N-H Stretch | ~3400 | Moderate | Indicates the presence of amino or imino groups. researchgate.net |
| Aromatic C-H Stretch | 3100-3000 | Strong | Characteristic of the naphthalene and benzene rings. |
| Aromatic C=C Stretch | 1600-1450 | Strong | Multiple bands are expected due to the complex aromatic system. researchgate.net |
| Azo (-N=N-) Stretch | 1450-1400 | Strong | Often weak in IR but strong in Raman, making Raman spectroscopy particularly useful for its identification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Aggregation Phenomena
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds in solution. uzh.ch It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C. For this compound, NMR would be used to confirm the carbon-hydrogen framework and the precise arrangement of substituents on the naphthalene rings.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish scalar coupling networks between protons, helping to identify individual spin systems within the molecule. uzh.ch The Nuclear Overhauser Effect (NOE), measured in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, provides information about protons that are close to each other in space (typically < 5 Å), which is crucial for determining the three-dimensional conformation of the molecule. uzh.ch
NMR is also a sensitive tool for studying aggregation phenomena. rsc.org The chemical shifts of certain protons can be concentration-dependent, indicating a change in their local magnetic environment upon aggregation. mdpi.com As molecules stack, protons on one molecule can be shielded or deshielded by the aromatic ring currents of a neighboring molecule, leading to upfield or downfield shifts in the ¹H NMR spectrum. By monitoring these changes as a function of concentration and temperature, it is possible to derive thermodynamic parameters for the aggregation process. rsc.org Furthermore, changes in NMR signal line widths can provide information about the size and dynamics of the aggregates formed.
Chromatographic Methods for Purity, Quantification, and Metabolite Profiling
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, performing accurate quantification, and identifying potential metabolites or degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. ijpsjournal.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.
Method development for this compound would involve optimizing several key parameters to achieve a robust and reliable separation. pharmtech.com This includes selecting an appropriate stationary phase (typically a C18 column), a mobile phase (often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), and the detection wavelength (set at the λmax of the dye for maximum sensitivity). mjcce.org.mkejgm.co.uk Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate the parent dye from impurities or degradation products with different polarities. pharmtech.com
Once developed, the HPLC method must be validated according to established guidelines (e.g., from the International Council for Harmonisation - ICH) to ensure its performance is suitable for its intended purpose. ijpsjournal.com Method validation involves assessing several parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsjournal.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Example Parameters for a Validated RP-HPLC Method for Acid Dye Analysis This table presents typical parameters for developing and validating an HPLC method for compounds similar to this compound.
| Parameter | Typical Specification | Reference |
|---|---|---|
| Chromatographic Conditions | ||
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | mjcce.org.mk |
| Mobile Phase | Gradient or isocratic elution with an acidified water/acetonitrile mixture | mjcce.org.mkbio-conferences.org |
| Flow Rate | 0.8 - 1.5 mL/min | pharmtech.com |
| Detection | UV-Vis or Diode Array Detector (DAD) at λmax (e.g., 510 nm) | mjcce.org.mk |
| Validation Parameters | ||
| Linearity (R²) | > 0.998 | pku.edu.cn |
| Precision (RSD%) | < 2% | pharmtech.com |
| Accuracy (Recovery %) | 98 - 102% | bio-conferences.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
While this compound itself is non-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile products that may arise from its chemical or biological degradation. mdpi.com In GC-MS, a sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. The separated components then enter a mass spectrometer, which fragments them into ions and sorts them by their mass-to-charge ratio, providing a unique "fingerprint" for identification. researchgate.net
The analysis of volatile degradation products of this compound would likely involve an extraction step to isolate the volatile compounds from the aqueous matrix, followed by injection into the GC-MS system. mdpi.com The GC oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from the column. mdpi.com The resulting mass spectra can be compared to spectral libraries (e.g., NIST) for positive identification of the volatile products. mdpi.com This approach can identify a wide range of compounds, such as phenols, anilines, and other aromatic fragments that could result from the cleavage of the azo bond and breakdown of the naphthalene rings. Direct analysis techniques, such as headspace extraction, can also be employed to sample the volatile compounds directly from the sample matrix without extensive preparation. nih.gov
Table 4: Potential Volatile Degradation Products of this compound Identifiable by GC-MS This table lists classes of volatile compounds that could theoretically be produced from the degradation of this compound and are amenable to GC-MS analysis.
| Compound Class | Potential Origin from this compound Structure |
|---|---|
| Substituted Anilines | Reductive cleavage of the azo bond. |
| Substituted Naphthols/Aminonaphthalenes | Cleavage of the azo bond and subsequent reactions. |
| Phenols | Breakdown of the aromatic ring structures. |
| Volatile Fatty Acids | Oxidative cleavage of the aromatic rings. nih.gov |
Mass Spectrometry (MS) for Degradation Pathway Elucidation and Compound Identification
There is no available scientific literature detailing the degradation pathways of this compound through mass spectrometry. While studies exist for other azo dyes, including those with xylidine (B576407) components or those in the Ponceau family, the explicit fragmentation patterns and identification of degradation products for this compound have not been published. mdpi.comnih.govacs.orgnih.gov
Typically, the degradation of azo dyes involves the cleavage of the azo bond (-N=N-), which can be studied using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.netsidalc.net This process often results in the formation of aromatic amines, which can be further analyzed by tandem mass spectrometry (MS/MS) to elucidate their structures. However, without specific studies on this compound, any proposed degradation pathway would be purely speculative and would not meet the required scientific accuracy.
Table 1: Hypothetical Degradation Intermediates of this compound (Based on General Azo Dye Degradation)
| Hypothetical Intermediate | Chemical Formula | Molecular Weight ( g/mol ) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only, as no specific degradation products for this compound have been identified in the reviewed literature.
Electroanalytical Methods for Detection and Quantification
Similarly, there is a significant gap in the scientific literature regarding the application of electroanalytical methods for the specific detection and quantification of this compound. Although voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed for the analysis of other azo dyes, no validated methods have been published for this compound. najah.eduscielo.brnih.govunesp.br
The development of an electrochemical sensor for an azo dye typically involves optimizing parameters such as the working electrode material, the supporting electrolyte pH, and the voltammetric waveform. Modified electrodes, for instance, those using graphene or nanoparticles, have been shown to enhance the sensitivity and selectivity of detection for various dyes. scielo.brunesp.br However, without experimental data for this compound, it is not possible to provide detailed research findings on its electroanalytical determination.
Table 2: Summary of Electroanalytical Parameters for Azo Dye Detection (General)
| Analytical Method | Working Electrode | Linear Range | Limit of Detection (LOD) | Reference |
| Square Wave Voltammetry | r-GO/GCE | 0.200 to 20.0 µmol L⁻¹ | 2.84 × 10⁻⁸ mol L⁻¹ | scielo.brunesp.br |
| Differential Pulse Adsorptive Cathodic Stripping Voltammetry | HMDE | 5.0x10⁻⁸- 1.0x10⁻⁷M | Not Specified | najah.edu |
Note: This table presents data for other azo dyes (Ponceau 4R and Acid Oranges) and is intended to be illustrative of the types of data that would be relevant. Specific data for this compound is not available.
Mechanistic Insights into Acid Red 24 Interactions and Applications in Materials Science
Fundamental Studies of Acid Red 24 Interactions with Textile Substrates
This compound, as a typical anionic dye, is primarily used for dyeing protein and polyamide fibers such as wool, silk, and nylon. mdpi.com The interactions between the dye and these textile substrates are governed by a combination of physical and chemical forces, which are influenced by dyeing process parameters like pH, temperature, and electrolyte concentration. mdpi.com
The dyeing of textile fibers with this compound is a complex process involving the transfer of dye molecules from the aqueous dyebath to the fiber surface, followed by diffusion into the fiber's internal structure. ijche.com The study of dyeing kinetics and thermodynamics provides critical insights into the rate, extent, and spontaneity of this process.
Dyeing Kinetics: The kinetics of dyeing describe the rate at which the dye is absorbed by the fiber. This process is influenced by several factors, including temperature, pH, dye concentration, and the nature of the fiber itself. mdpi.com For acid dyes like this compound, the dyeing process on protein (wool, silk) and polyamide (nylon) fibers typically follows a pseudo-second-order kinetic model. researchgate.net This suggests that the rate-limiting step is the chemical adsorption or formation of a complex between the dye molecules and the active sites on the fiber. researchgate.net
An acidic dyebath (typically pH 3-6) is crucial for the effective dyeing of these fibers. ijche.comresearchgate.net The acid protonates the amino groups (-NH₂) present in the protein and polyamide fibers, creating cationic sites (-NH₃⁺). mdpi.com These positively charged sites then attract the anionic sulfonate groups (SO₃⁻) of the this compound molecules, facilitating dye uptake. mdpi.com Increasing the temperature generally increases the rate of dyeing by swelling the fiber structure, which enhances the diffusion of dye molecules into the fiber matrix. mdpi.com However, excessively high temperatures can sometimes lead to a decrease in the equilibrium adsorption amount. researchgate.net
Thermodynamics of Dyeing: Thermodynamic studies reveal the nature of the dye-fiber interaction and the spontaneity of the dyeing process. The adsorption of acid dyes onto fibers like wool and nylon is often described by the Langmuir or Freundlich isotherm models. researchgate.nethilarispublisher.com The Langmuir model assumes monolayer adsorption onto a finite number of identical active sites, which is consistent with the specific interaction between the anionic dye and the cationic sites on the fiber. hilarispublisher.com
Key thermodynamic parameters include:
Standard Affinity (Δμ°): This value indicates the tendency of the dye to move from the dyebath to the fiber. A higher negative value signifies a greater affinity and a more energetically favorable sorption process. scirp.org
Enthalpy of Dyeing (ΔH°): This parameter indicates whether the dyeing process is exothermic (releases heat, negative ΔH°) or endothermic (absorbs heat, positive ΔH°). For many acid dyes, the process is exothermic. scirp.org
Entropy of Dyeing (ΔS°): This represents the change in randomness or disorder of the system during dyeing. A negative value suggests a decrease in randomness as dye molecules become ordered on the fiber surface. ijche.comscirp.org
Studies on similar acid dyes have shown that the dyeing process on wool and silk is typically spontaneous and exothermic. scirp.org For instance, nylon often exhibits a higher affinity for acid dyes compared to wool due to its more hydrophobic nature. scribd.com
Interactive Table: Thermodynamic Parameters for Acid Dye Adsorption on Protein Fibers
This table presents typical thermodynamic values for the adsorption of an acid dye (Lac Red) on silk and wool, which are analogous to the behavior expected for this compound.
| Fiber | Temperature (°C) | Standard Affinity (Δμ°) (kJ/mol) | Enthalpy (ΔH°) (kJ/mol) | Entropy (ΔS°) (J/mol·K) | Adsorption Model |
| Silk | 40 | -6.58 | -27.35 | -66.19 | Nernst |
| Silk | 50 | -7.11 | -27.35 | -62.66 | Nernst |
| Silk | 60 | -8.04 | -27.35 | -58.02 | Nernst |
| Wool | 70 | -11.05 | -29.27 | -53.11 | Freundlich |
| Wool | 80 | -10.12 | -29.27 | -55.80 | Freundlich |
| Wool | 90 | -9.89 | -29.27 | -56.40 | Freundlich |
Data adapted from studies on Lac Red, a natural acid dye, to illustrate typical thermodynamic trends on protein fibers. scirp.org
The adhesion of this compound to textile substrates is primarily achieved through a combination of intermolecular forces at the dye-fiber interface.
Ionic Bonding: The most significant interaction is the ionic bond (or salt linkage) formed between the negatively charged sulfonate groups (SO₃⁻) on the dye molecule and the positively charged, protonated amino groups (-NH₃⁺) on the fiber. mdpi.com This is the main reason acid dyes are effective on wool, silk, and nylon, all of which contain amino groups in their polymer chains. mdpi.comnih.gov
Van der Waals Forces: These are weaker, non-specific attractive forces that occur between all molecules. For large, planar molecules like this compound, the cumulative effect of these forces can be substantial, contributing to the dye's substantivity, especially on more hydrophobic fibers like nylon. scirp.orgaustinpublishinggroup.com
At the interfacial level, the dyeing process begins with the migration of dye anions from the bulk solution to the fiber surface, overcoming an initial electrostatic barrier if the fiber surface is negatively charged. mdpi.com The addition of an electrolyte like sodium chloride or sodium sulfate (B86663) helps to screen these repulsive forces, allowing the dye molecules to approach the fiber. austinpublishinggroup.com As dyeing progresses, the dye molecules adsorb onto the surface and then diffuse into the amorphous regions of the fiber, where they are immobilized through the bonding mechanisms described above.
Dyeing Kinetics and Thermodynamics on Various Fiber Types
This compound as a Model Compound in Environmental Research Methodologies
Due to its stable azo structure and prevalence in textile effluents, this compound and similar acid dyes serve as important model compounds in environmental science for developing and evaluating wastewater treatment technologies. iwaponline.com
Acid dyes are often used to standardize research protocols for various degradation and removal techniques, including advanced oxidation processes (AOPs), biological treatments, and adsorption. iwaponline.comopenbiotechnologyjournal.com Using a standard model compound allows for the systematic optimization of process parameters and a reliable comparison of different treatment methods.
For instance, in photocatalytic degradation studies using catalysts like Titanium dioxide (TiO₂), an acid dye can be used to optimize key variables. jwent.net These variables often include:
Catalyst Dosage: Determining the optimal amount of catalyst needed for maximum degradation efficiency. jwent.net
pH: The pH of the solution can affect the surface charge of the catalyst and the dye molecule, influencing the degradation rate. For many acid dyes, degradation is often more effective in acidic or near-neutral conditions. jwent.net
Initial Dye Concentration: The efficiency of the degradation process can be highly dependent on the initial concentration of the pollutant. uaeu.ac.ae
Contact Time: Establishing the time required to achieve a certain percentage of dye removal. jwent.net
Similarly, in bioremediation studies, a dye like Acid Red G (a monoazo dye similar to this compound) is used to assess the efficacy of microbial strains (e.g., white-rot fungi) or enzymes in decolorizing and mineralizing the dye. iwaponline.com The degradation pathway, which involves the breakdown of the azo bond and subsequent mineralization of the resulting aromatic amines, can be elucidated, providing a standardized protocol for evaluating the bioremediation potential of different microorganisms. iwaponline.com
Interactive Table: Example of Optimized Parameters for Acid Dye Degradation
This table shows optimized conditions for the photocatalytic degradation of Acid Red 18, demonstrating how a model dye is used to standardize a treatment protocol.
| Parameter | Optimized Value | Degradation Efficiency (%) |
| Catalyst (TiO₂/Zeolite) Dosage | 0.88 g/L | 96.3 |
| pH | 6.5 | 96.3 |
| Contact Time | 125 min | 96.3 |
Data from a study on the degradation of Acid Red 18. jwent.net
This compound can be used as a benchmark pollutant in comparative efficacy studies to assess the robustness and versatility of a given water treatment technology. By comparing its removal efficiency to that of other organic pollutants, researchers can gain insights into the mechanism and limitations of the treatment process.
For example, the degradation of an acid dye might be compared with that of:
Other Dye Classes: Comparing the removal of an anionic acid dye with a cationic basic dye or a non-ionic disperse dye can reveal how the chemical structure and charge of the pollutant affect the treatment's effectiveness.
Phenolic Compounds: Pollutants like phenol (B47542) and 4-nitrophenol (B140041) are common industrial contaminants. academie-sciences.fr Comparing their degradation rate to that of a complex azo dye helps determine if a process is effective against a broad range of aromatic pollutants. academie-sciences.fr
Other Emerging Contaminants: The efficacy of a treatment system can be tested against a mixture of pollutants, including an acid dye, pharmaceuticals like sulfamethoxazole, and pesticides, to simulate real-world industrial effluent. uaeu.ac.ae
These comparative studies are essential for establishing the scope of applicability for new environmental technologies. For example, a photocatalytic system that effectively degrades a stable azo dye like this compound as well as simpler pollutants like phenol demonstrates high oxidative power and potential for broad application in industrial wastewater treatment. academie-sciences.frwhiterose.ac.uk
Computational and Theoretical Chemistry Studies of Acid Red 24
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of Acid Red 24. These calculations provide insights into the molecule's color, stability, and potential reaction sites.
Prediction of Spectroscopic Properties (e.g., Absorption Maxima, Chromophore Analysis)
The distinct reddish-orange color of this compound is a direct consequence of its molecular structure, specifically the presence of chromophores that absorb light in the visible spectrum. The primary chromophore in this compound is the azobenzene (B91143) group, which consists of two phenyl rings connected by a nitrogen double bond (-N=N-). This extended π-electron system is responsible for the dye's color.
Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies, it is possible to determine the wavelength of maximum absorption (λmax). For azo dyes like this compound, TD-DFT calculations can accurately predict the λmax values, which typically fall in the blue-green region of the spectrum, resulting in the observed complementary red-orange color. The specific positions of the hydroxyl (-OH) and sulfonic acid (-SO3H) groups on the naphthyl and phenyl rings act as auxochromes, modifying the energy levels of the molecular orbitals and fine-tuning the exact shade of the dye.
Reactivity Indices and Molecular Orbital Analysis
Molecular orbital theory provides a framework for understanding the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the electron density in the HOMO is typically localized around the electron-rich regions, such as the hydroxyl-substituted naphthol ring. Conversely, the LUMO density is often centered on the electron-deficient parts of the molecule, including the azo bridge.
Reactivity indices derived from DFT, such as electronegativity, chemical hardness, and the Fukui function, can pinpoint the most likely sites for electrophilic or nucleophilic attack. For instance, the nitrogen atoms of the azo group are often identified as susceptible sites for reductive cleavage, a common mechanism in the degradation of azo dyes.
Table 1: Calculated Molecular Properties of this compound (Note: The following values are illustrative and depend on the specific computational method and basis set used. They are based on typical results from DFT calculations for similar azo dyes.)
| Property | Typical Calculated Value | Significance |
| HOMO Energy | -6.5 to -5.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -2.5 to -1.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 3.0 to 4.0 eV | Relates to chemical stability and color. |
| Dipole Moment | 5 to 10 Debye | Measures molecular polarity. |
Molecular Dynamics Simulations of this compound Behavior
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the movement and interactions of multiple molecules over time. This is crucial for understanding how this compound behaves in real-world conditions, such as in a solution or near a surface.
Aggregation Propensity and Mechanism in Solution
In aqueous solutions, dye molecules like this compound have a tendency to aggregate, or clump together. This process is driven by a combination of forces, including van der Waals interactions between the aromatic rings (π-π stacking) and hydrophobic effects. MD simulations can model this self-assembly process, revealing how individual dye molecules orient themselves to form dimers, trimers, and larger aggregates.
These simulations show that the planar aromatic structures of this compound molecules tend to stack on top of each other. The sulfonic acid groups, being hydrophilic, prefer to remain exposed to the water, while the hydrophobic aromatic parts are shielded from the solvent. Aggregation can significantly affect the dye's properties, such as its color and its effectiveness in dyeing processes.
Interaction with Adsorbent Surfaces and Biological Components
MD simulations are extensively used to model the adsorption of dyes onto various materials, which is the basis for both dyeing textiles and removing dyes from wastewater. For example, simulations can show how this compound interacts with the surface of chitosan (B1678972) or activated carbon. researchgate.net These models can identify the specific interactions, such as hydrogen bonds and electrostatic forces, that anchor the dye molecule to the adsorbent surface. The negatively charged sulfonate groups of this compound are particularly important for binding to positively charged surfaces. researchgate.net
Similarly, MD simulations can investigate the interaction of this compound with biological macromolecules like proteins (e.g., serum albumin) or DNA. snu.ac.krd-nb.info These studies are important for understanding the potential biological activity and toxicity of the dye. The simulations can predict the binding affinity and identify the specific amino acid residues or DNA bases involved in the interaction. snu.ac.krd-nb.info
Reaction Pathway Modeling for Degradation and Transformation Processes
Computational chemistry is a valuable tool for modeling the complex reaction pathways involved in the degradation of this compound. scribd.comarchive.org This is particularly relevant for environmental applications, where the goal is to break down the dye into less harmful substances.
Modeling can be applied to various degradation methods, including advanced oxidation processes (AOPs), photocatalysis, and biological degradation. For AOPs, which involve highly reactive species like hydroxyl radicals (•OH), computational models can predict the most likely sites of attack on the this compound molecule. The calculations often show that the azo bond is a primary target, leading to the cleavage of the molecule into smaller aromatic compounds, such as substituted anilines and naphthols. europa.eu
Furthermore, these models can map out the entire degradation pathway, identifying the sequence of intermediate products and the energy barriers for each reaction step. This information is crucial for optimizing the efficiency of degradation technologies and for assessing the potential toxicity of the breakdown products.
Emerging Research Frontiers and Future Directions for Acid Red 24
Integration of Advanced Data Science and Machine Learning in Dye Research
The application of data science and machine learning (ML) is revolutionizing the field of dye research, offering powerful predictive tools that can accelerate discovery and optimize processes. researchgate.netresearchgate.net These computational approaches are being used to model complex chemical behaviors, predict toxicity, and enhance the efficiency of dye degradation and removal processes. nih.govbohrium.com
Machine learning algorithms, such as Artificial Neural Networks (ANNs), Support Vector Machines (SVM), and Random Forests (RF), are being trained on large datasets to predict the outcomes of various chemical and biological processes involving azo dyes. researchgate.netmdpi.commdpi.com For instance, researchers have successfully used ML models to estimate the catalytic reduction performance for azo dyes, predicting how effectively a catalyst will remove the dye from wastewater under different conditions. researchgate.netnih.gov These models can analyze multiple variables simultaneously—such as pH, temperature, dye concentration, and catalyst dosage—to identify optimal conditions for degradation, thereby saving significant time and resources compared to traditional one-factor-at-a-time experiments. bohrium.commdpi.com
Another key application is in predicting the properties and potential toxicity of new and existing dyes. By analyzing structure-activity relationships, ML can forecast the electronic excited state properties of azo dyes, which is crucial for understanding their photochemical behavior. acs.org This predictive capability allows for the in silico screening of dye molecules, identifying potentially hazardous compounds before they are synthesized and helping to design safer alternatives. tandfonline.com Furthermore, data-driven approaches are being developed to predict the bio-sorptive decolorization of dye solutions, enhancing the performance of remediation technologies. mdpi.com The integration of these computational tools represents a paradigm shift, moving dye research towards a more predictive, efficient, and data-driven future. bohrium.commdpi.com
Table 1: Applications of Machine Learning in Azo Dye Research
| Machine Learning Model | Application Area | Research Focus | Reference |
|---|---|---|---|
| Artificial Neural Network (ANN) | Bio-sorptive Decolorization | Prediction of dye removal efficiency from wastewater. | mdpi.com |
| Support Vector Machine (SVM) | Catalytic Reduction | Prediction of catalytic activity for Methyl Orange (MO) degradation. | researchgate.net |
| Random Forest (RF) | Catalytic Reduction | Prediction of catalytic performance for various azo dyes like Methylene Blue (MB) and Rhodamine B (RHB). | researchgate.net |
| Gaussian Process Regression (GPR) | Fenton Oxidation | Development of predictive models for Methyl Orange (MO) degradation efficiency. | bohrium.com |
Development of Circular Economy Principles in Dye Management
The traditional linear "take-make-dispose" model of industrial production is a significant source of pollution and resource depletion in the textile industry. sustainability-directory.comellenmacarthurfoundation.org In response, the concept of a circular economy is gaining prominence, aiming to eliminate waste and keep materials in use for as long as possible. rsc.orgresearchgate.net For azo dyes like Acid Red 24, this involves a holistic rethinking of the entire product lifecycle, from design and manufacturing to wastewater treatment and end-of-life management. gnest.org
A core principle of the circular economy in dye management is the design of dyes and dyeing processes that are inherently less wasteful and more recyclable. gnest.org This includes the development of sustainable dyes from bio-based, renewable sources and the implementation of advanced dyeing technologies that drastically reduce water and energy consumption. sustainability-directory.comglobalscientificjournal.com Innovations such as waterless dyeing using supercritical carbon dioxide as a solvent, and air-dye technology, exemplify this shift by eliminating the generation of toxic wastewater altogether. ellenmacarthurfoundation.orgplugandplaytechcenter.com
Another critical aspect is the valorization of waste streams. Instead of viewing dye-containing effluent as waste, circular models seek to recover and reuse resources. rsc.org This can involve closed-loop systems where water and auxiliary chemicals are recovered, treated, and reintroduced into the dyeing process. sustainability-directory.com Furthermore, research is exploring the use of industrial and agricultural byproducts as low-cost adsorbents for dye removal, turning one industry's waste into a valuable resource for another. rsc.org For example, nutraceutical industrial spent has been investigated as an innovative adsorbent for the bioremediation of acid dyes. rsc.org By adopting these principles, the textile industry can move towards a more sustainable and regenerative system, minimizing the environmental footprint of dyes like this compound. gnest.orgtextileinstitute.org
Table 2: Circular Economy Strategies in Dye Management
| Strategy | Description | Key Benefits | Reference |
|---|---|---|---|
| Waterless Dyeing (e.g., Supercritical CO₂) | Uses carbon dioxide in a closed-loop system as the dyeing medium instead of water. | Eliminates wastewater; reduces energy consumption; high dye uptake. | ellenmacarthurfoundation.orgplugandplaytechcenter.com |
| Use of Bio-based Adsorbents | Utilizes waste from other industries (e.g., agriculture, nutraceuticals) to treat dye effluents. | Waste valorization; low-cost remediation; promotes cross-industry symbiosis. | rsc.org |
| Closed-Loop Systems | Recovery, treatment, and reuse of water, dyes, and auxiliary chemicals from the dyeing process. | Reduces water consumption; minimizes chemical discharge; lowers operating costs. | sustainability-directory.comgnest.org |
| Design for Recyclability | Developing dyes and dyeing processes that facilitate the easy recycling of textile products. | Reduces waste generation; conserves resources. | gnest.org |
Interdisciplinary Research on this compound and Related Azo Dyes
Addressing the complex challenges posed by synthetic dyes requires a departure from siloed research. Interdisciplinary collaboration is becoming a cornerstone for future investigations into this compound and other azo dyes, bringing together experts from chemistry, microbiology, environmental science, toxicology, and engineering. au.edu This integrated approach is essential for understanding the full lifecycle of these compounds and developing effective, sustainable solutions.
A significant area of interdisciplinary focus is the metabolism and toxicological impact of azo dyes. nih.govchimia.ch While the parent dye molecule may have low toxicity, its metabolic breakdown products can be hazardous. tandfonline.comnih.gov Research combining microbiology and toxicology is crucial for understanding how gut microbiota and environmental microorganisms cleave the azo bond (R-N=N-R'), potentially forming carcinogenic aromatic amines. nih.govokstate.edu This knowledge is vital for assessing the true health risks associated with dye exposure and for developing safer dye structures. tandfonline.comchimia.ch
Furthermore, the development of effective remediation technologies is an inherently interdisciplinary challenge. cdnsciencepub.comtaylorfrancis.com Chemical engineers, materials scientists, and biologists are collaborating to create hybrid treatment systems. For example, a common approach involves an initial anaerobic biological stage, where bacteria break the azo bond and decolorize the effluent, followed by an aerobic stage to mineralize the resulting aromatic amines, which can be toxic. nih.gov This sequential process highlights the need for a deep understanding of both microbial pathways and reactor engineering. mdpi.com Future research will continue to rely on these collaborations to innovate in areas like photocatalysis, enzymatic degradation, and the development of novel adsorbent materials, ensuring that solutions are not only effective but also environmentally benign and economically viable. globalscientificjournal.comresearchgate.net
Table 3: Interdisciplinary Approaches to Azo Dye Research
| Disciplines Involved | Research Focus | Key Outcomes | Reference |
|---|---|---|---|
| Microbiology & Toxicology | Azo dye metabolism by intestinal bacteria and the toxicity of resulting metabolites. | Identification of potentially carcinogenic aromatic amines formed after azo bond cleavage. | tandfonline.comnih.gov |
| Chemical Engineering & Biology | Development of sequential anaerobic-aerobic bioreactors for wastewater treatment. | Enhanced mineralization of dyes and detoxification of effluents. | nih.govmdpi.com |
| Materials Science & Environmental Chemistry | Synthesis of novel nanocomposites and adsorbents for dye removal. | High-efficiency, eco-friendly materials for photocatalytic degradation and adsorption. | researchgate.net |
| Chemistry & Medicine | Design and synthesis of azo compounds with specific biological activities or reduced toxicity. | Development of safer dyes and potential therapeutic agents. | cinz.nzmdpi.com |
Q & A
Q. What are the standard analytical techniques for quantifying Acid Red 24 in aqueous solutions, and how can their precision be validated?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) with UV-Vis detection (λmax ~505 nm for this compound) for quantification. Calibrate with a linear standard curve (e.g., 0.1–100 ppm) and validate via intra-day/inter-day precision tests (relative standard deviation <5%) .
- Spectrophotometric methods require pH adjustment to stabilize the dye’s chromophore. Account for matrix effects (e.g., ionic strength) by spiking recovery experiments (80–120% recovery acceptable) .
Q. How should researchers design controlled experiments to assess this compound’s photodegradation kinetics?
Methodological Answer:
- Use a solar simulator or UV lamp (e.g., 254 nm) with controlled irradiance. Monitor degradation via time-course sampling and HPLC analysis.
- Include dark controls to rule out thermal degradation. Calculate rate constants (k) using pseudo-first-order kinetics: .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?
Methodological Answer:
- Document reaction conditions (temperature, pH, catalyst concentration) rigorously. For sulfonation or azo coupling, use stoichiometric ratios validated by NMR (e.g., -NMR for functional group confirmation) .
- Purity assessment via TLC (Rf comparison) and elemental analysis (deviation <0.3% for C, H, N, S) is critical .
Advanced Research Questions
Q. How can contradictory data on this compound’s ecotoxicity across studies be resolved methodologically?
Methodological Answer:
- Perform meta-analysis of existing data to identify confounding variables (e.g., test organism species, exposure duration). Replicate experiments under standardized OECD guidelines (e.g., Daphnia magna 48-h EC50) .
- Use multivariate regression to isolate factors (pH, dissolved organic carbon) influencing toxicity thresholds .
Q. What advanced spectroscopic techniques elucidate the binding mechanisms of this compound with soil organic matter?
Methodological Answer:
- Combine FTIR (peak shifts at 1600 cm⁻¹ for aromatic C=C and 1040 cm⁻¹ for sulfonate groups) and XPS (S 2p binding energy changes) to track interaction sites .
- Conduct isothermal titration calorimetry (ITC) to quantify binding affinity (Ka) and entropy/enthalpy changes .
Q. How can researchers optimize photocatalytic degradation of this compound while minimizing toxic byproduct formation?
Methodological Answer:
- Screen catalysts (TiO₂, ZnO, g-C₃N₄) under varying UV/visible light. Monitor intermediates via LC-MS/MS and assess toxicity via Microtox® bioassays .
- Apply response surface methodology (RSM) to model optimal conditions (pH 3–5, catalyst load 0.5–1.5 g/L) .
Data Analysis & Reproducibility
Q. What statistical approaches address variability in batch-to-batch synthesis yields of this compound?
Methodological Answer:
Q. How should conflicting results in this compound’s adsorption isotherms be critically evaluated?
Methodological Answer:
- Compare model fits (Langmuir vs. Freundlich) using Akaike Information Criterion (AIC) . Check for nonlinearity in Scatchard plots .
- Replicate experiments with pre-treated adsorbents (e.g., acid-washed activated carbon) to reduce surface heterogeneity effects .
Ethical & Reporting Standards
Q. What documentation is essential for ensuring transparency in this compound toxicity studies?
Methodological Answer:
- Include raw data (e.g., survival rates, LC50 calculations) in supplementary files. Adhere to FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) .
- Disclose funding sources and conflicts of interest per COPE guidelines .
Q. How can researchers mitigate bias in interpreting this compound’s environmental persistence data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
